Product packaging for 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine(Cat. No.:CAS No. 1190311-07-9)

3,5-dibromo-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3218643
CAS No.: 1190311-07-9
M. Wt: 275.93 g/mol
InChI Key: NNTMAQITEUITAH-UHFFFAOYSA-N
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Description

Product Overview 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine (CAS 1190311-07-9) is a high-purity brominated heteroaromatic compound with a molecular formula of C 7 H 4 Br 2 N 2 and a molecular weight of 275.93 g/mol . This solid compound serves as a versatile and crucial synthetic intermediate in medicinal chemistry and drug discovery research. Research Applications and Value This compound is prized for its role as a core scaffold in the exploration of novel therapeutics. Scientific studies have demonstrated that the 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridine structural motif, a closely related isomer, constitutes a novel class of potent inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase . IGF-1R is a well-validated target in oncology research, and compounds built on this framework have shown promising nanomolar potency in both enzymatic and cellular mechanistic assays . The two bromine atoms on the pyrrolopyridine ring system provide excellent sites for further functionalization via cross-coupling reactions, allowing researchers to rapidly generate a diverse library of analogues for structure-activity relationship (SAR) studies. Handling and Safety This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic use. It is classified with the signal word "Warning" and poses a hazard statement H302 (Harmful if swallowed) . Recommended safety precautions include washing thoroughly after handling and not eating, drinking, or smoking when using the product. For safe handling, the product should be stored under an inert atmosphere at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Br2N2 B3218643 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine CAS No. 1190311-07-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-4-3-10-5-1-2-6(9)11-7(4)5/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTMAQITEUITAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,5 Dibromo 1h Pyrrolo 3,2 B Pyridine and Its Analogs

Precursor Synthesis and Starting Material Design

The successful synthesis of the target compound is contingent upon the effective preparation of its precursors, including the unsubstituted heterocyclic core and specifically halogenated intermediates.

The unsubstituted 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole (B1209526), serves as the fundamental scaffold for subsequent functionalization. sigmaaldrich.comnih.gov Its empirical formula is C₇H₆N₂. sigmaaldrich.com The synthesis of pyrrolopyridine scaffolds can be approached through various strategies, often involving the construction of the fused ring system from simpler components. For instance, the Fischer indole (B1671886) synthesis, a widely used method for preparing indoles, can be adapted to produce the 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) framework, typically using polyphosphoric acid at elevated temperatures. researchgate.net Similar strategies are employed for other isomers like 1H-pyrrolo[3,2-b]pyridine. The development of novel inhibitors for enzymes like Acetyl-CoA Carboxylase (ACC1) has spurred structure-activity relationship (SAR) studies starting from the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold, highlighting the core's importance. nih.gov

Creating precursors that are already halogenated is a common strategy to control the final substitution pattern. Halopyridines are crucial building blocks for a wide array of functional molecules, including pharmaceuticals and agrochemicals. nih.gov

One approach involves the direct halogenation of pyridine (B92270) derivatives which can later be used to construct the pyrrole (B145914) ring. However, the halogenation of electron-deficient pyridines can require harsh conditions. nih.gov To circumvent this, methods have been developed that temporarily transform the pyridine into a more reactive intermediate. A ring-opening, halogenation, and ring-closing sequence can convert pyridines into Zincke imine intermediates, which are polarized alkenes that readily react with N-halosuccinimides under mild conditions. chemrxiv.org This allows for highly regioselective halogenation at the 3-position. chemrxiv.org

Another strategy is the synthesis of specifically substituted precursors, such as 2-bromo-6-chloromethylpyridine. mdpi.com The synthesis of this particular precursor has been modified to avoid harsh reagents like n-butyllithium at cryogenic temperatures, instead utilizing a Turbo Grignard reagent for metal-halogen exchange at a more accessible temperature of 0 °C. mdpi.com The subsequent chlorination of the hydroxymethyl group often employs thionyl chloride (SOCl₂). mdpi.com Furthermore, electrophilic ring-opening chlorination and bromination reactions of related azine heterocycles like pyrazolopyridines can yield structurally diverse halogenated compounds under mild conditions. nih.gov

Direct Bromination Approaches to 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine

Direct bromination of the pre-formed 1H-pyrrolo[3,2-b]pyridine core is a primary method for synthesizing the target compound. This approach hinges on understanding the electronic properties of the heterocyclic system to predict and control the reaction's regioselectivity.

Electrophilic aromatic bromination is a fundamental method for preparing aryl bromides. mdpi.comresearchgate.net The regioselectivity of this reaction on the 1H-pyrrolo[3,2-b]pyridine scaffold is governed by the electronic nature of the fused rings. The pyrrole ring is electron-rich and thus highly susceptible to electrophilic attack, while the pyridine ring is electron-deficient. This electronic disparity directs electrophiles preferentially to the pyrrole portion of the molecule.

The choice of brominating agent and reaction conditions is critical for achieving the desired dibromination with high yield and selectivity.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination in organic chemistry. wikipedia.org It serves as a convenient and solid source of electrophilic bromine and is often preferred over liquid bromine (Br₂) because it can provide a low, steady concentration of Br₂, which helps to minimize side reactions like the addition to double bonds. wikipedia.orgmasterorganicchemistry.com NBS is effective for electrophilic substitution on aromatic rings, particularly electron-rich ones. researchgate.net The reaction is typically carried out in a suitable solvent, such as chloroform (B151607) (CHCl₃). google.com The use of NBS in the presence of an acid catalyst can also facilitate nuclear aromatic brominations. researchgate.net

The table below summarizes typical conditions for NBS-mediated bromination, drawing parallels from reactions on similar heterocyclic systems.

ReagentCatalyst/AdditiveSolventTemperatureApplicationCitation
N-Bromosuccinimide (NBS)NoneChloroform (CHCl₃)Not specifiedBromination of a 1H-pyrrolo[2,3-b]pyridine derivative google.com
N-Bromosuccinimide (NBS)Radical Initiator (AIBN)Carbon Tetrachloride (CCl₄)RefluxAllylic/Benzylic Bromination (Wohl-Ziegler) wikipedia.orgmasterorganicchemistry.com
N-Bromosuccinimide (NBS)Perchloric AcidNot specifiedNot specifiedRing bromination of aminopicoline researchgate.net
N-Bromosuccinimide (NBS)Hydrochloric Acid (HCl)AcetoneNot specifiedNuclear Aromatic Bromination researchgate.net

Reagents and Conditions for Direct Dibromination

Pyridinium (B92312) Tribromide (PyTBr) Applications

Pyridinium tribromide (PyTBr), also known as pyridinium bromide perbromide, serves as a versatile and convenient brominating agent in organic synthesis. It is a stable, non-corrosive, crystalline solid, which makes it significantly easier and safer to handle and weigh compared to elemental bromine, a fuming and highly corrosive liquid. semanticscholar.orgresearchgate.net In solution, PyTBr exists in equilibrium with pyridinium bromide and molecular bromine, acting as a controlled source of electrophilic bromine for various reactions. psu.eduorganic-chemistry.org

The reagent is effective for the bromination of a wide array of substrates, including ketones, phenols, and ethers. semanticscholar.org Its utility extends to the halogenation of electron-rich heterocyclic systems. For instance, PyTBr has been successfully employed for the high-yield bromination of 2,6,9-trisubstituted purines, which are structurally related to the pyrrolopyridine core. psu.eduacs.org The crystalline nature of PyTBr simplifies work-up and purification procedures, making it an advantageous choice for the synthesis of brominated heterocycles. acs.org The preparation of PyTBr can be achieved by reacting pyridine with hydrogen bromide followed by the addition of bromine, often in glacial acetic acid, from which the product crystallizes as red-brown needles. rsc.org

Other Brominating Agents

Beyond Pyridinium Tribromide, several other reagents are employed for the bromination of pyrrolopyridines and related heterocycles.

N-Bromosuccinimide (NBS): N-Bromosuccinimide is a widely used reagent for electrophilic bromination of aromatic and heteroaromatic compounds. nih.govyoutube.com It is a convenient crystalline solid that serves as a source of electrophilic bromine, often activated by an acid catalyst. nih.gov The bromination of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) has been successfully accomplished using NBS in DMF to yield the 3-bromo derivative. researchgate.net NBS is particularly valuable because it offers a milder alternative to liquid bromine, reducing the formation of side products. researchgate.net

Tetrabutylammonium Tribromide (TBATB): This reagent has emerged as a powerful and safe alternative for regioselective bromination. buu.ac.th TBATB is noted for its ease of handling and reduced environmental impact compared to molecular bromine. It has been used for the highly selective C3-bromination and C1,C3-dibromination of pyrrolo[1,2-a]quinoxalines, demonstrating its utility for complex heterocyclic systems. The reaction conditions are typically mild, and the reagent is compatible with a wide range of functional groups. buu.ac.th

Copper(II) Bromide (CuBr₂): Metal halides can also serve as halogen sources. For example, CuBr₂ has been used as a brominating reagent in the presence of an oxidizing agent like K₂S₂O₈ for the C1-bromination of pyrrolo[1,2-a]quinoxalines. buu.ac.th

Multi-component Reactions for Pyrrolo[3,2-b]pyridine Ring System Construction

Multi-component reactions (MCRs), where multiple starting materials react in a single operation to form a complex product, are highly efficient for constructing heterocyclic scaffolds. amazonaws.com These reactions offer advantages in terms of atom economy, reduced reaction time, and simplified purification processes.

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. This approach allows for the rapid assembly of complex polycyclic systems from simple precursors.

For instance, a copper(II)-catalyzed cascade synthesis has been developed to produce 1H-pyrrolo[3,4-b]quinoline-1,3(2H)-diones from readily available o-amino carbonyl compounds and maleimides. rsc.orgwikipedia.org This one-pot strategy involves a sequence of aza-Michael addition, condensation, and oxidation to deliver the final fused heterocyclic products in good yields. rsc.orgwikipedia.org Similarly, I₂-DMSO mediated multi-component cascade cyclizations have been used to construct complex fused systems like the pyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6-one skeleton, involving the formation of multiple C-C and C-N bonds in a single operation. google.comyoutube.com Enzymatic [4+2] cyclization cascades have also been identified in nature, demonstrating the power of tandem reactions to build complex pentacyclic cores with high stereoselectivity. wikipedia.org These examples highlight the potential of cascade strategies to build the pyrrolo[3,2-b]pyridine core through the orchestrated formation of both the pyrrole and pyridine rings.

Annulation involves the construction of a new ring onto a pre-existing one. The synthesis of the 1H-pyrrolo[3,2-b]pyridine system can be achieved by building the pyrrole ring onto a starting pyridine derivative.

One of the most powerful methods for indole and azaindole synthesis is the Fischer indole synthesis . acs.orgjournalijar.com This reaction involves the acid-catalyzed cyclization of an aryl- or heteroarylhydrazine with an aldehyde or ketone. journalijar.com To synthesize a 1H-pyrrolo[3,2-b]pyridine, the required starting material would be a 2-hydrazinopyridine (B147025) derivative. researchgate.net The reaction proceeds through the formation of a hydrazone, which then undergoes a google.comgoogle.com-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the aromatic pyrrole ring fused to the pyridine core. journalijar.com

Another prominent method is the Leimgruber-Batcho indole synthesis , which provides a high-yield and versatile route to indoles and their analogs under milder conditions than the Fischer synthesis. This two-step process begins with the reaction of a substituted o-nitrotoluene with an amine and a formamide (B127407) acetal (B89532) to form a β-nitroenamine. amazonaws.com Subsequent reductive cyclization of this intermediate yields the indole ring. This strategy has been adapted for the synthesis of the isomeric 1H-pyrrolo[3,2-c]pyridine system, starting from 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide. semanticscholar.orgbuu.ac.th The nitropyridine is first converted to a key enamine intermediate, which then undergoes reductive cyclization using iron powder in acetic acid to construct the fused pyrrole ring, affording 6-bromo-1H-pyrrolo[3,2-c]pyridine. semanticscholar.orgbuu.ac.th This demonstrates a clear annulation pathway starting from a functionalized pyridine ring.

Catalytic Approaches in Pyrrolo[3,2-b]pyridine Synthesis

Catalysis, particularly using transition metals, offers efficient and selective pathways for the construction of complex heterocyclic frameworks like pyrrolo[3,2-b]pyridine.

Copper catalysts are particularly valuable due to their low cost and versatile reactivity in promoting C-N and C-C bond formation. Copper-mediated cyclizations are a key strategy for synthesizing pyrrolopyridine derivatives. For example, the synthesis of a substituted 6-bromo-1H-pyrrolo[3,2-c]pyridine, an isomer of the target compound, was achieved through a copper-catalyzed N-arylation reaction. semanticscholar.orgbuu.ac.th In this synthesis, 6-bromo-1H-pyrrolo[3,2-c]pyridine was reacted with 3,4,5-trimethoxyphenylboronic acid in the presence of copper(II) acetate, potassium carbonate, and pyridine to yield the N-arylated product. semanticscholar.orgbuu.ac.th

Furthermore, copper catalysis is instrumental in domino reactions for building fused heterocycles. A copper-catalyzed three-component reaction of terminal alkynes, aldehydes, and tetrahydroisoquinolines has been developed to synthesize pyrrolo[2,1-a]isoquinolines through a condensation/addition/oxidation/cyclization cascade. Similarly, a copper(II)-catalyzed cascade reaction between o-amino carbonyl compounds and maleimides efficiently produces pyrrolo[3,4-b]quinolinediones. wikipedia.org These methods underscore the power of copper catalysis in mediating the complex cyclization steps required to form pyrrole-fused heterocyclic systems.

Palladium-catalyzed Cross-coupling Strategies (e.g., Direct Arylation, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing a versatile platform for the derivatization of the this compound core. Among these, the Suzuki-Miyaura coupling is a widely employed method.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. rsc.orgnih.gov For di-halogenated substrates like this compound, achieving selective coupling at either the C3 or C5 position is a key challenge. The regioselectivity can often be controlled by carefully selecting the catalyst, ligands, base, and solvent system. For instance, in the related 3,5-dibromo-2-pyrone system, the choice of reaction conditions allows for selective coupling at either the C3 or C5 position. researchgate.net

While direct C-H arylation, another powerful palladium-catalyzed method, allows for the formation of C-C bonds directly from a C-H bond, its application to this compound is less documented in the reviewed literature. Typically, the high reactivity of the carbon-bromine bonds in this substrate makes them the primary sites for cross-coupling reactions over C-H activation.

A study on the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, an isomer of the target scaffold, demonstrated the successful use of Suzuki coupling. rsc.orgnih.gov The reaction of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with various substituted phenylboronic acids using a Pd(PPh₃)₄ catalyst and K₂CO₃ as a base in a 1,4-dioxane/water mixture under microwave irradiation afforded the desired products in yields ranging from 55% to 94%. rsc.orgnih.gov This provides a strong precedent for the feasibility of similar couplings with this compound.

Table 1: Examples of Palladium-Catalyzed Suzuki Coupling of Bromo-Substituted Pyrrolopyridine Analogs

SubstrateCoupling PartnerCatalyst/LigandBaseSolventConditionsYield (%)Reference
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O125 °C, 26 min (microwave)63 rsc.orgnih.gov
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinem-Tolylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O125 °C, 26 min (microwave)94 rsc.org
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinePyridin-3-ylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O125 °C, 26 min (microwave)55 rsc.orgnih.gov

Functionalization of the Pyrrolo[3,2-b]pyridine Core for Derivatization

The functionalization of the pyrrolo[3,2-b]pyridine core is essential for creating a library of derivatives. This involves introducing a variety of substituents at different positions on the heterocyclic ring system.

Strategies for Introduction of Diverse Substituents

The introduction of diverse substituents onto the pyrrolo[3,2-b]pyridine core can be achieved through various synthetic transformations. For the this compound starting material, the two bromine atoms serve as versatile handles for introducing new functionalities via cross-coupling reactions.

Beyond the Suzuki coupling, other palladium-catalyzed reactions such as the Stille, Heck, and Buchwald-Hartwig amination reactions can be employed to introduce aryl, vinyl, and amino groups, respectively. For instance, the Buchwald-Hartwig amination of halo-7-azaindoles (pyrrolo[2,3-b]pyridines) has been shown to be effective for forming C-N bonds with a wide range of primary and secondary amines. mit.edu

Furthermore, direct functionalization of the pyrrole nitrogen (N-1 position) can be achieved through alkylation or arylation reactions, typically by deprotonation with a suitable base followed by reaction with an electrophile.

Site-selective Functionalization Techniques

A significant challenge in the derivatization of this compound is achieving site-selectivity, allowing for the independent functionalization of the C3 and C5 positions. The differential reactivity of the two bromine atoms can be exploited to achieve this.

In dihalogenated pyridines, the reactivity of the halogen atoms is influenced by their electronic environment. Generally, the C3 position in the pyrrolo[3,2-b]pyridine system is more electron-deficient than the C5 position, which can lead to preferential reaction at C3 under certain conditions.

Studies on the regiocontrolled Stille coupling of 3,5-dibromo-2-pyrone have demonstrated that the selectivity can be directed by the choice of catalyst and additives. nih.gov For example, standard palladium-catalyzed conditions favor reaction at the more electron-deficient C3 position. However, the addition of a copper(I) co-catalyst can reverse this selectivity, favoring reaction at the C5 position. nih.gov Similar principles of tuning catalyst and reaction conditions could be applied to achieve site-selective Suzuki or other cross-coupling reactions on this compound.

A stepwise approach is another common strategy. A mono-functionalized product can be isolated after the first coupling reaction, and then a second, different functional group can be introduced at the remaining bromine position. This allows for the synthesis of unsymmetrical 3,5-disubstituted pyrrolo[3,2-b]pyridines.

Optimization of Synthetic Yields and Scalability Considerations

For the practical application of any synthetic methodology, the optimization of reaction yields and the potential for scaling up the synthesis are critical factors.

The optimization of palladium-catalyzed cross-coupling reactions often involves screening a variety of catalysts, ligands, bases, solvents, and reaction temperatures. The use of modern, highly active palladium precatalysts and bulky, electron-rich phosphine (B1218219) ligands can often lead to improved yields and shorter reaction times, even with challenging substrates. nih.gov Microwave-assisted synthesis has also been shown to be an effective tool for accelerating these reactions and improving yields. rsc.orgnih.gov

When considering scalability, factors such as the cost and availability of starting materials and reagents, the safety of the reaction conditions, and the ease of product purification become paramount. For large-scale syntheses, moving from laboratory-scale glassware to larger reactors requires careful consideration of heat and mass transfer. The development of robust and reproducible reaction protocols is essential for a successful scale-up. While specific large-scale syntheses of this compound are not extensively detailed in the reviewed literature, the principles of process optimization and scale-up for related heterocyclic compounds can be applied. researchgate.net

Reactivity and Chemical Transformations of 3,5 Dibromo 1h Pyrrolo 3,2 B Pyridine

Substitution Reactions at Bromine Centers

The two bromine atoms on the scaffold are the most prominent sites for substitution, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations primarily proceed via nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine-containing heterocycles. This reaction pathway typically requires a potent nucleophile and a leaving group positioned at an electron-deficient site. On a pyridine (B92270) ring, the positions most activated towards SNAr are those ortho and para to the ring nitrogen (C2, C4, and C6).

In the case of 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine, the bromine at C5 is meta to the pyridine nitrogen. This position is not electronically activated for a classical addition-elimination SNAr mechanism, which proceeds through a stabilized Meisenheimer intermediate. epa.govnih.gov Consequently, direct displacement of the C5-bromide by nucleophiles under standard SNAr conditions is generally unfavorable and requires harsh conditions or alternative mechanisms. The C3-bromide, being on the electron-rich pyrrole (B145914) ring, is even less susceptible to nucleophilic attack. Therefore, SNAr is not a primary pathway for the functionalization of this particular isomer.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are well-suited for the functionalization of halo-aza-indoles. acs.org The differential electronic environments of the C3 and C5 positions can allow for selective or sequential reactions. The C5-bromo, situated on the electron-poor pyridine ring, is generally more susceptible to oxidative addition to a Pd(0) catalyst than the C3-bromo on the electron-rich pyrrole ring. This differential reactivity enables regioselective functionalization, typically at the C5 position first under carefully controlled conditions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is widely used for synthesizing biaryl compounds. nih.gov For this compound, a selective mono-coupling at the C5 position can be anticipated using catalysts like Pd(PPh₃)₄ or XPhos Pd G2, often in the presence of a base such as K₂CO₃ or K₃PO₄. sigmaaldrich.comnih.gov Subsequent coupling at the C3 position would require more forcing conditions. The synthesis of various aryl-substituted pyrrolopyridines has been successfully achieved using this method on related isomers. acs.org

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin reagent. mdpi.comnih.gov This reaction is known for its tolerance of a wide range of functional groups. Analogous to Suzuki coupling, the C5-bromide is expected to be more reactive. Studies on the regioselectivity of Stille couplings with 3,5-dibromo-2-pyrone have shown that reactions can be directed to either halogenated position by tuning the reaction conditions, such as the addition of Cu(I) salts, which can reverse the inherent selectivity.

Heck Reaction: The Heck reaction couples an organohalide with an alkene to form a substituted alkene. sigmaaldrich.combldpharm.com This transformation is a robust method for vinylation. The chemoselective Heck coupling of dibromo-heterocycles, such as 3,6-dibromo-1H-indazole, has been demonstrated, showcasing the ability to functionalize one bromine atom in the presence of another. nih.gov For this compound, a reaction with an alkene like n-butyl acrylate (B77674) would likely proceed at the C5 position first, catalyzed by a palladium source such as Pd(OAc)₂. nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between an organohalide and a terminal alkyne, providing access to aryl alkynes. epa.govrsc.org This reaction typically uses a dual catalyst system of palladium and copper(I). Research on the Sonogashira reactions of 3,5-dibromo-2,6-dichloropyridine (B8238365) has shown that selective alkynylation can be achieved, highlighting the potential for controlled, stepwise functionalization of polyhalogenated pyridine systems.

Table 1: Representative Catalyst Systems for Cross-Coupling on Bromo-Heterocycles
Reaction TypeCatalyst/PrecatalystLigandBaseSubstrate ExampleReference
Suzuki Pd(PPh₃)₄---K₂CO₃6-bromo-1H-pyrrolo[3,2-c]pyridine sigmaaldrich.com
Suzuki XPhos Pd G2XPhosK₃PO₄3-chloroindazole nih.gov
Stille Pd₂(dba)₃AsPh₃---3,5-dibromo-2-pyrone
Heck Pd(OAc)₂---NaOAc3-bromo-N-methyl-1H-indazole nih.gov
Sonogashira PdCl₂(PPh₃)₂---Et₃N3,5-dibromo-2,6-dichloropyridine

Functional Group Interconversions on the Pyrrole and Pyridine Rings

Beyond substitutions at the bromine centers, the core heterocyclic system can undergo other transformations, although these are heavily influenced by the deactivating nature of the two bromine atoms.

Electrophilic aromatic substitution (EAS) on the 1H-pyrrolo[3,2-b]pyridine scaffold is directed towards the electron-rich pyrrole ring. Studies on the parent 7-azaindole (B17877) system show that EAS reactions such as nitration and iodination occur predominantly at the C3 position. In this compound, this highly reactive C3 position is already occupied by a bromine atom. The combined electron-withdrawing effects of the pyridine nitrogen and the two bromine atoms significantly deactivate the entire ring system towards further electrophilic attack. Therefore, classical EAS reactions like nitration or Friedel-Crafts acylation would require harsh conditions and are likely to be low-yielding or unsuccessful.

Reduction: The pyridine portion of the pyrrolopyridine ring system can be reduced, typically via catalytic hydrogenation. This process converts the aromatic pyridine into a piperidine (B6355638) ring. Common catalysts for this transformation include rhodium, ruthenium, and palladium on carbon, often under hydrogen pressure. sigmaaldrich.com Electrocatalytic hydrogenation has also emerged as a method to reduce pyridines to piperidines under ambient temperature and pressure, offering a milder alternative to traditional high-pressure methods. sigmaaldrich.com The pyrrole ring is generally more resistant to reduction under these conditions. Selective reduction of the pyridine ring in this compound would yield the corresponding 3,5-dibromo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine.

Oxidation: The pyrrolopyridine system is generally resistant to oxidation. The pyridine nitrogen can be oxidized to an N-oxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA). This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitutions and modifying the directing effects for electrophilic substitution. The pyrrole ring, while electron-rich, can be degraded under harsh oxidative conditions. There are limited specific reports on the oxidation of the this compound scaffold itself.

Reactions Involving the N-H Moiety

The N-H proton of the pyrrole ring is acidic and can be readily deprotonated by a base, rendering the nitrogen nucleophilic. This allows for a variety of functionalization reactions at the N1 position.

N-Alkylation and N-Acylation: The pyrrole nitrogen can be alkylated using an alkyl halide in the presence of a base like sodium hydride (NaH) or acylated with an acyl chloride. These reactions are fundamental for modifying the steric and electronic properties of the molecule.

N-Arylation: N-arylation can be achieved through copper-catalyzed Chan-Lam coupling with arylboronic acids or through palladium-catalyzed Buchwald-Hartwig amination with aryl halides. These methods are effective for installing aryl groups on the pyrrole nitrogen. sigmaaldrich.com

N-Protection: In multi-step syntheses, protecting the pyrrole N-H is often crucial to prevent unwanted side reactions. A variety of protecting groups can be installed and later removed under specific conditions. This strategy is essential when performing reactions that are incompatible with the acidic N-H proton, such as organometallic additions or certain cross-coupling reactions. acs.org

Table 2: Common Protecting Groups for the Pyrrole N-H Moiety
Protecting GroupFull NameInstallation ReagentsDeprotection ConditionsReference
SEM 2-(Trimethylsilyl)ethoxymethylSEM-Cl, NaHTBAF or HCl acs.org
THP TetrahydropyranylDHP, p-TsOHAcidic hydrolysis (e.g., p-TsOH) nih.gov
Boc tert-ButoxycarbonylBoc₂O, DMAPTrifluoroacetic acid (TFA)
Ts Tosyl (p-toluenesulfonyl)TsCl, BaseReductive (e.g., Mg/MeOH) or strong base

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the pyrrole ring in this compound is a primary site for electrophilic attack, leading to N-alkylation and N-acylation products. These reactions are fundamental for modifying the compound's properties and for its use in further synthetic transformations.

Detailed research into the N-functionalization of this specific dibrominated pyrrolopyridine is limited. However, general principles of pyrrole chemistry suggest that deprotonation of the N-H group with a suitable base, such as sodium hydride (NaH) or a strong organic base, would generate the corresponding anion. This nucleophilic species can then react with various alkylating and acylating agents.

Table 1: Representative N-Alkylation and N-Acylation Reactions

Reagent ClassExample ReagentExpected Product
Alkyl HalidesMethyl iodide (CH₃I)3,5-dibromo-1-methyl-1H-pyrrolo[3,2-b]pyridine
Acyl ChloridesAcetyl chloride (CH₃COCl)1-acetyl-3,5-dibromo-1H-pyrrolo[3,2-b]pyridine
Sulfonyl ChloridesBenzenesulfonyl chloride (C₆H₅SO₂Cl)1-(benzenesulfonyl)-3,5-dibromo-1H-pyrrolo[3,2-b]pyridine

The choice of reaction conditions, including the base and solvent, can be critical to the success of these transformations, influencing both the yield and the potential for side reactions.

Protonation and Tautomerism Studies

The this compound molecule possesses multiple basic sites, primarily the pyridine nitrogen and the pyrrole nitrogen. Protonation can occur at either of these positions, leading to different cationic species. The position of protonation is influenced by the electronic effects of the bromine substituents and the nature of the acidic medium.

Furthermore, the potential for tautomerism in this system is an important consideration. While the 1H-tautomer is generally the most stable form for pyrrolopyridines, the existence of other tautomers, such as the 4H-tautomer, cannot be entirely ruled out, especially in different solvent environments or in the solid state. nih.gov Computational studies on related aminopyridine systems have shown that the energy barriers for proton transfer can be significant. scispace.comresearchgate.net

Table 2: Potential Tautomeric and Protonated Forms

SpeciesDescription
1H-TautomerThe canonical and generally most stable form.
4H-TautomerA less stable tautomer with the proton on the pyridine nitrogen.
N1-ProtonatedProtonation at the pyrrole nitrogen.
N4-ProtonatedProtonation at the pyridine nitrogen.

Experimental and computational studies are needed to fully elucidate the tautomeric preferences and protonation behavior of this compound.

Ring Expansion and Rearrangement Reactions

Ring expansion and rearrangement reactions of heterocyclic systems can provide access to novel molecular scaffolds. For pyrrolopyridines, such transformations could potentially lead to larger ring systems like diazepines or other isomeric heterocycles. These reactions are often initiated by the formation of a reactive intermediate, such as a carbocation or a nitrene.

While specific examples of ring expansion or rearrangement reactions involving this compound are not well-documented, general principles of heterocyclic chemistry suggest potential pathways. For instance, reactions that generate a carbocation adjacent to the pyrrole ring could, in principle, initiate a ring expansion. youtube.com However, the stability of the aromatic pyrrolopyridine system makes such reactions challenging without specific activating groups or harsh reaction conditions.

Influence of Halogen Substituents on Reaction Selectivity and Rate

The two bromine atoms in this compound exert a profound influence on its reactivity.

Electronic Effects: The electron-withdrawing nature of the bromine atoms deactivates the aromatic system towards electrophilic substitution. The bromine at the 3-position of the pyrrole ring reduces the nucleophilicity of this ring, while the bromine at the 5-position of the pyridine ring further decreases the electron density of the pyridine moiety. uoanbar.edu.iq

Steric Effects: The bromine atoms can sterically hinder the approach of reagents to adjacent positions, thereby influencing the regioselectivity of reactions.

Leaving Group Ability: The carbon-bromine bonds can participate in cross-coupling reactions, where the bromine atoms act as leaving groups. This is a common strategy for the further functionalization of halogenated heterocycles. nih.gov The relative reactivity of the C3-Br versus the C5-Br bond in such reactions would depend on the specific catalytic system employed. The influence of halogen substituents on the geometry of intermolecular interactions has also been noted in related pyridine systems. nih.govnih.gov

The presence of two bromine atoms offers the potential for selective or sequential functionalization, providing a pathway to a diverse range of substituted pyrrolopyridine derivatives.

Table 3: Summary of Halogen Substituent Effects

EffectDescription
Inductive EffectElectron-withdrawing, deactivating the ring system.
Steric HindranceDirects incoming groups away from bromine-substituted positions.
Cross-Coupling HandleEnables functionalization via reactions like Suzuki or Buchwald-Hartwig coupling.

Further experimental investigation is required to fully map the reactivity patterns of this intriguing dibrominated heterocyclic compound.

Advanced Structural and Spectroscopic Characterization of 3,5 Dibromo 1h Pyrrolo 3,2 B Pyridine Derivatives

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal, offering definitive proof of a molecule's solid-state structure.

The crystal structure of pyrrolo[2,3-b]pyridine derivatives, which are structurally related to the target compound, reveals the significant role of intermolecular forces in their solid-state assembly. For instance, in the crystal structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine, pairs of N—H⋯N hydrogen bonds are instrumental in connecting molecules into inversion dimers. nih.govresearchgate.net These dimers are further linked by C—H⋯C non-covalent contacts, resulting in the formation of a two-dimensional supramolecular array. nih.govresearchgate.net

A detailed analysis of a related compound, 4-chloro-1H-pyrrolo[2,3-b]pyridine, highlights various intermolecular interactions. The crystal packing is characterized by N-H…N and C-H…Cl interactions. jetir.org Hirshfeld surface analysis, a tool to visualize and quantify intermolecular contacts, indicates that H…H, Cl…H, C…H, and N…H interactions are the most dominant, accounting for a significant portion of the total surface area. jetir.org In some cases, weak C—H⋯O hydrogen bonds and C—H⋯π(ring) interactions can lead to the formation of helical chains of molecules. nih.gov The absence of significant Cl…Cl interactions has also been noted in some chloropyrrolopyridine structures. jetir.org

The conformation of the pyrrolo[3,2-b]pyridine core is typically planar. In the case of 5-bromo-1H-pyrrolo[2,3-b]pyridine, the fused six-membered pyridine (B92270) and five-membered pyrrole (B145914) rings form an essentially planar azaindole skeleton with a root-mean-square deviation of 0.017 Å. nih.govresearchgate.net The dihedral angle between the planes of the two rings is minimal, at approximately 2.09 (14)°. nih.govresearchgate.net For some derivatives, the five-membered ring can exhibit a slight twist conformation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Dynamics

NMR spectroscopy is an indispensable tool for characterizing the structure and dynamic behavior of molecules in solution.

The ¹H and ¹³C NMR spectra of pyrrolo[3,2-b]pyridine derivatives provide valuable information about the electronic environment of each nucleus. The chemical shifts are influenced by the substituents on the heterocyclic core.

For a related compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, the ¹H NMR spectrum in DMF-d₇ shows a broad singlet for the NH proton at δ 11.91 ppm. The aromatic protons appear as doublets and a triplet between δ 6.50 and 8.30 ppm. nih.gov The ¹³C NMR spectrum of the same compound exhibits signals for the carbon atoms of the fused ring system in the range of δ 100.0 to 147.5 ppm. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a Brominated Pyrrolopyridine Derivative

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
HN¹11.91 (bs)-
HC²7.63 (t)128.2
HC³6.50 (m)100.0
HC⁴8.20 (d)130.3
C⁵-111.1
HC⁶8.30 (d)142.9
C⁷-122.1
C⁸-147.5
Data for 5-bromo-1H-pyrrolo[2,3-b]pyridine in DMF-d₇. nih.gov

The chemical shifts can vary depending on the solvent used. ipb.pt For example, ¹H and ¹³C NMR spectra are often recorded in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), with chemical shifts referenced to tetramethylsilane (B1202638) (TMS). rsc.orgbeilstein-journals.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning proton and carbon signals and establishing the connectivity of atoms within the molecule.

COSY spectra reveal correlations between protons that are coupled to each other, helping to identify adjacent protons in the structure.

HSQC spectra show correlations between protons and the carbons to which they are directly attached.

HMBC spectra display correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton, especially for quaternary carbons.

These techniques are particularly useful in complex molecules where signal overlap in 1D spectra can make assignments difficult. ipb.ptmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. rsc.orgbeilstein-journals.org

The mass spectrum of a brominated compound is characterized by the presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br), which have nearly equal natural abundance. This results in two molecular ion peaks (M⁺ and M+2) of similar intensity.

The fragmentation of pyrrolopyridine derivatives often involves the loss of the bromine atom, followed by the cleavage of the ring system. For instance, the mass fragmentation pattern of some fused phthalazine-1,4-dione derivatives, which also contain a heterocyclic core, shows the loss of a bromine atom from the molecular ion peak. raco.cat The fragmentation of 3-bromopyridine, a related simple heterocycle, also provides insight into the expected fragmentation pathways. nist.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule. contractlaboratory.com While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the polarizability of the molecule. sapub.org For a comprehensive analysis of 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine and its derivatives, both techniques are invaluable. youtube.com

The vibrational spectrum of this compound is expected to be rich and complex, with contributions from the fused pyrrole and pyridine rings, as well as the carbon-bromine bonds. The N-H stretching vibration of the pyrrole ring is anticipated to appear as a distinct band in the IR spectrum, typically in the region of 3400-3200 cm⁻¹. The aromatic C-H stretching vibrations of both rings are expected in the 3100-3000 cm⁻¹ region.

The fingerprint region, below 1600 cm⁻¹, contains a wealth of information about the skeletal vibrations of the heterocyclic rings and the C-Br bonds. The C=C and C=N stretching vibrations of the pyridine and pyrrole rings are expected to give rise to a series of bands between 1600 and 1400 cm⁻¹. The in-plane bending vibrations of the C-H and N-H bonds will also appear in this region.

The C-Br stretching vibrations are expected at lower frequencies, typically in the 700-500 cm⁻¹ range. These modes are often strong in the Raman spectrum, making it a particularly useful technique for their identification. researchgate.net The analysis of the vibrational spectra can be further enhanced by computational methods, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities, aiding in the assignment of the observed bands. nih.gov

To illustrate the expected vibrational modes, the following table presents a hypothetical assignment of the major IR and Raman bands for this compound, based on data from related compounds like 2-bromopyridine (B144113) and other heterocyclic systems. chemicalbook.comnist.govchemicalbook.comresearchgate.net

Table 1: Predicted Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Primary Technique
N-H Stretch3350IR
Aromatic C-H Stretch3080IR/Raman
C=C/C=N Ring Stretch1580, 1550, 1470IR/Raman
N-H In-plane Bend1410IR
C-H In-plane Bend1250, 1100IR/Raman
Ring Breathing1010Raman
C-H Out-of-plane Bend850, 780IR
C-Br Stretch650, 550Raman/IR

Note: The values in this table are estimates based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of UV or visible light. libretexts.org For aromatic and heterocyclic compounds like this compound, the primary electronic transitions are of the π→π* and n→π* type. The fused pyrrole and pyridine rings constitute a chromophore that absorbs in the UV region.

The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to these transitions. The π→π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically intense and occur at shorter wavelengths. libretexts.org The presence of the bromine atoms as substituents can influence the position and intensity of these bands through electronic effects.

The n→π* transitions involve the excitation of a non-bonding electron from the nitrogen atom of the pyridine ring to an antibonding π* orbital. These transitions are generally less intense than π→π* transitions and can be sensitive to the solvent polarity. libretexts.org In polar solvents, the n→π* transition often undergoes a hypsochromic (blue) shift, while the π→π* transition may experience a bathochromic (red) shift.

The absorption spectra of related azaindole compounds have been studied, providing a basis for predicting the spectral features of this compound. rsc.orgacs.org For instance, 7-azaindole (B17877) exhibits absorption maxima that are influenced by the solvent environment. researchgate.netnih.gov

The following table provides a hypothetical representation of the expected UV-Vis absorption maxima for this compound in a non-polar solvent like hexane.

Table 2: Predicted UV-Vis Absorption Maxima for this compound

Transition Type Expected λmax (nm) Molar Absorptivity (ε)
π→π* (Band I)~290High
π→π* (Band II)~250Moderate
n→π*~320Low

Note: These are estimated values based on the electronic spectra of similar heterocyclic systems. Experimental determination is required for accurate values.

Chiroptical Spectroscopies (e.g., CD, ORD) for Chiral Derivatives (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the characterization of chiral molecules. These methods measure the differential interaction of a chiral substance with left and right circularly polarized light. While this compound itself is achiral, the introduction of a chiral center, for instance, through substitution at the pyrrole nitrogen or on a side chain, would render the derivative amenable to analysis by these techniques.

Should a chiral derivative of this compound be synthesized, CD spectroscopy would be a powerful tool to determine its absolute configuration and study its conformational properties in solution. A CD spectrum displays the difference in absorbance of left and right circularly polarized light as a function of wavelength. The resulting Cotton effects (positive or negative peaks) are characteristic of the chiral molecule's three-dimensional structure.

ORD spectroscopy, which measures the rotation of the plane of polarized light as a function of wavelength, provides complementary information. The combination of CD and ORD data can be used to establish the stereochemistry of complex chiral molecules.

In the context of this compound derivatives, if a chiral moiety were introduced, one could expect to observe Cotton effects in the CD spectrum corresponding to the electronic transitions of the pyrrolopyridine chromophore. The sign and magnitude of these Cotton effects would be directly related to the stereochemistry of the chiral center and its influence on the conformation of the heterocyclic system. While no specific examples are currently available in the literature for chiral derivatives of this particular compound, the principles of chiroptical spectroscopy would be directly applicable to their structural elucidation.

Theoretical and Computational Investigations of 3,5 Dibromo 1h Pyrrolo 3,2 B Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a workhorse of modern computational chemistry, providing a good balance between accuracy and computational cost. For a molecule like 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine, DFT calculations can provide valuable insights into its geometry, stability, and reactivity.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically a geometry optimization. This process finds the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. For this compound, the fused pyrrole (B145914) and pyridine (B92270) rings are expected to be essentially planar, a characteristic feature of the parent 1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole). The bromine atoms, being large and electron-rich, will influence bond lengths and angles within the heterocyclic system.

The electronic structure is defined by the distribution of electrons within the molecule. The introduction of two bromine atoms at the 3 and 5 positions is expected to have a significant impact. Bromine is an electronegative and polarizable atom, and it will act as an electron-withdrawing group through inductive effects, while also participating in resonance. This will modulate the electron density across the pyrrolopyridine ring system, influencing its reactivity and intermolecular interactions.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

ParameterPredicted Value
C-Br Bond Length (Position 3)~1.88 Å
C-Br Bond Length (Position 5)~1.87 Å
Dihedral Angle (Pyrrole-Pyridine)< 1°

Note: These are illustrative values based on typical C-Br bond lengths and the planarity of similar fused heterocyclic systems. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ability of the molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

For this compound, the electron-withdrawing nature of the bromine atoms is expected to lower the energy of both the HOMO and LUMO compared to the parent 1H-pyrrolo[3,2-b]pyridine. The HOMO-LUMO gap is anticipated to be smaller, suggesting a potentially higher reactivity. The distribution of the HOMO and LUMO across the molecule will indicate the most likely sites for electrophilic and nucleophilic attack.

Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative)

ParameterPredicted Energy (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

Note: These are illustrative values. The actual energies would be determined by the level of theory and basis set used in the DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. The MEP map uses a color scale to indicate regions of different electrostatic potential, with red typically representing electron-rich (negative potential) regions and blue representing electron-poor (positive potential) regions.

For this compound, the MEP map is expected to show negative potential around the nitrogen atom of the pyridine ring, indicating its susceptibility to electrophilic attack or protonation. The region around the N-H group of the pyrrole ring would likely exhibit a positive potential, making it a potential hydrogen bond donor site. The bromine atoms, with their high electron density, will also influence the MEP, creating regions of negative potential around them.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry can be employed to model chemical reactions, predict reaction pathways, and analyze the transition states involved. For a molecule like this compound, this could involve studying its behavior in various organic reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides valuable information about the feasibility of a reaction (thermodynamics) and its rate (kinetics). Transition state theory, combined with computational methods, allows for the calculation of activation energies, which are crucial for understanding reaction mechanisms. For instance, studying the Suzuki or Buchwald-Hartwig coupling reactions at the bromine positions would involve identifying the transition states for the oxidative addition and reductive elimination steps.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a rigid, fused-ring system like this compound, the scope for major conformational changes is limited. The primary focus of conformational analysis would be on the orientation of any potential substituents, though for the parent dibrominated structure, the main consideration is its planarity.

The energy landscape is a mapping of the potential energy of the molecule as a function of its geometric coordinates. For this compound, the global minimum on the potential energy surface would correspond to the optimized planar structure. Other local minima, if they exist, would represent less stable conformers. Understanding the energy landscape is important for predicting the most likely structure of the molecule and its dynamic behavior.

Spectroscopic Property Prediction (e.g., NMR, UV-Vis)

Computational quantum chemistry is a cornerstone for predicting the spectroscopic properties of molecules, providing insights that can aid in experimental characterization and structural elucidation. For this compound, these methods can offer valuable predictive data for its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy Prediction:

Theoretical calculations, primarily using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of this compound. By employing appropriate theoretical models and basis sets, it is possible to compute the magnetic shielding tensors of the nuclei in the molecule. These values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield predicted chemical shifts. Such predictions are invaluable for assigning experimental spectra, especially for complex or newly synthesized molecules.

While no specific predicted data for this compound has been published, the following table illustrates the type of data that would be generated from such a computational study. The values are hypothetical and based on typical chemical shifts for similar heterocyclic compounds.

Table 1: Illustrative Predicted NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H111.5 - 12.5-
H27.8 - 8.2125 - 130
C3-100 - 105
C3a-140 - 145
H4--
C5-110 - 115
H68.0 - 8.4145 - 150
C77.0 - 7.4118 - 122
C7a-148 - 152

UV-Vis Spectroscopy Prediction:

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. This approach can calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For this compound, TD-DFT calculations could predict the π → π* and n → π* transitions that are characteristic of such aromatic heterocyclic systems. These predictions can help in understanding the electronic structure and photophysical properties of the molecule.

The following table provides an example of what predicted UV-Vis absorption data for this compound might look like. These values are hypothetical.

Table 2: Illustrative Predicted UV-Vis Absorption Data for this compound (Note: These are hypothetical values for illustrative purposes.)

Predicted λ_max (nm)Calculated Oscillator Strength (f)Predominant Transition Type
2300.45π → π
2850.25π → π
3200.10n → π*

Molecular Dynamics Simulations for Solution Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide critical insights into its behavior in a solution environment and its potential interactions with other molecules, such as biological macromolecules.

While specific MD simulation studies on this compound have not been reported, research on other halogenated heterocyclic compounds demonstrates the utility of this approach. nih.govnih.gov An MD simulation would involve placing the molecule in a simulated box of solvent molecules (e.g., water or an organic solvent) and calculating the intermolecular forces to simulate the molecule's movement and conformational changes.

Key insights that could be gained from MD simulations of this compound include:

Solvation Structure: Understanding how solvent molecules arrange around the solute, which influences its solubility and reactivity.

Conformational Dynamics: Although the pyrrolo[3,2-b]pyridine core is rigid, simulations could explore the dynamics of any potential substituent groups.

Intermolecular Interactions: Identifying and characterizing hydrogen bonds, halogen bonds, and other non-covalent interactions with solvent molecules or potential binding partners. The bromine atoms on the ring could participate in halogen bonding, a significant interaction in medicinal chemistry and materials science.

Binding Affinity: In the context of drug design, MD simulations combined with methods like MM-PBSA or MM-GBSA can be used to estimate the binding free energy of the molecule to a biological target, such as an enzyme or receptor.

Biological Activity at the Molecular and Cellular Level for 3,5 Dibromo 1h Pyrrolo 3,2 B Pyridine and Its Derivatives

Interaction with Molecular Targets and Pathways

The biological effects of small molecules are rooted in their interactions with specific macromolecular targets, which in turn modulates biochemical pathways. Pyrrolopyridine derivatives have been extensively studied as modulators of various enzymes and receptors.

Enzyme Inhibition Studies

Enzyme inhibition is a primary mechanism through which pyrrolopyridine compounds exert their biological effects. Their structural resemblance to ATP (adenosine triphosphate) makes them particularly effective as inhibitors of kinases.

Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1): SGK-1 is a serine/threonine kinase involved in cellular stress responses, ion channel regulation, and cell survival. A pyrrolo-pyridine compound, GSK650394, has been identified as a potent SGK-1 inhibitor with an IC50 value of 62 nM. nih.gov Although the exact isomer was not specified, this highlights the potential of the pyrrolopyridine core to target this kinase. Other research has led to the development of highly active and selective SGK1 inhibitors based on different scaffolds like 1H-pyrazolo[3,4-b]pyrazines, which were developed from an initial azaindole (a pyrrolopyridine isomer) hit. nih.govnih.gov

Other Kinases: Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine scaffolds have demonstrated inhibitory activity against a range of other kinases. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Traf2- and NCK-interacting kinase (TNIK), with some compounds showing IC50 values below 1 nM. nih.gov This scaffold has also yielded potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), with compound 4h showing IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. rsc.org Furthermore, derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been found to be potent inhibitors of FMS kinase, a key player in inflammatory diseases and cancer. nih.gov

The table below summarizes the kinase inhibitory activities of various pyrrolopyridine derivatives, illustrating the potential of this chemical class.

Compound/ScaffoldTarget KinaseIC50 (nM)Reference
GSK650394 (pyrrolo-pyridine)SGK-162 nih.gov
1r (1H-pyrrolo[3,2-c]pyridine deriv.)FMS30 nih.gov
1e (1H-pyrrolo[3,2-c]pyridine deriv.)FMS60 nih.gov
Unnamed (1H-pyrrolo[2,3-b]pyridine deriv.)TNIK< 1 nih.gov
4h (1H-pyrrolo[2,3-b]pyridine deriv.)FGFR17 rsc.org
4h (1H-pyrrolo[2,3-b]pyridine deriv.)FGFR29 rsc.org
4h (1H-pyrrolo[2,3-b]pyridine deriv.)FGFR325 rsc.org

This table presents data for derivatives of related pyrrolopyridine isomers to indicate the potential of the general scaffold, as specific data for 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine was not found.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a target for anticancer and antimicrobial drugs. mdpi.com DHFR inhibitors block the reduction of dihydrofolate to tetrahydrofolate, leading to a depletion of essential downstream metabolites and subsequent cell death. nih.gov While many heterocyclic compounds, such as trimethoprim (B1683648) and methotrexate, are known DHFR inhibitors, there is no specific data in the reviewed literature indicating that this compound or its close derivatives act as inhibitors of this enzyme system. mdpi.com

Receptor Modulation and Ligand Binding Characterization

Beyond enzymes, G-protein coupled receptors (GPCRs) are another major class of drug targets. The structural features of pyrrolopyridines allow them to bind to the ligand pockets of various receptors. Research on the related, more complex 1H-pyrrolo[3,2-c]quinoline scaffold has shown that derivatives can possess high affinity for serotonin (B10506) (5-HT6) and dopamine (B1211576) (D3) receptors. nih.gov The affinity is influenced by the nature of substituents on the pyrrolidine (B122466) ring, which can modulate the interaction with key residues in the receptor binding pocket. nih.gov This suggests that the core pyrrolopyridine structure, with appropriate functionalization, has the potential to be developed into a modulator of various neurotransmitter receptors. However, specific receptor binding studies for this compound are not currently available.

Protein-Ligand Interaction Mechanisms (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The binding affinity of pyrrolopyridine derivatives to their target proteins is governed by a combination of non-covalent interactions. Docking studies of 1H-pyrrolo[2,3-b]pyridine-based inhibitors within kinase active sites reveal key interaction patterns. Typically, the nitrogen atom in the pyridine (B92270) ring and the NH group of the pyrrole (B145914) ring act as crucial hydrogen bond donors and acceptors. koreascience.kr These interactions often involve the "hinge region" of the kinase, which connects the N- and C-lobes of the enzyme and is a critical anchoring point for ATP and competitive inhibitors.

Modulation of Cellular Processes

The molecular interactions of pyrrolopyridine derivatives translate into observable effects on cellular functions. By inhibiting key kinases or modulating receptors, these compounds can influence fundamental cellular processes such as proliferation, survival, apoptosis (programmed cell death), and migration.

For example, 1H-pyrrolo[2,3-b]pyridine derivatives that inhibit FGFR have been shown to inhibit the proliferation of breast cancer cells. rsc.org These compounds were also found to induce apoptosis and significantly inhibit the migration and invasion of cancer cells in vitro. rsc.org Similarly, FMS kinase inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold demonstrated potent anti-proliferative activity against a panel of ovarian, prostate, and breast cancer cell lines. nih.gov The induction of apoptosis is a common downstream effect of inhibiting survival-critical kinases. This is often characterized by morphological changes such as cell rounding and membrane blebbing, as well as biochemical hallmarks like DNA fragmentation, which can be detected by methods like the TUNEL assay. mdpi.com

While these cellular effects have been demonstrated for isomeric pyrrolopyridines, it is plausible that this compound, if found to be an active inhibitor of relevant cellular kinases, would elicit similar responses. The specific cellular outcomes would depend on the particular kinase(s) it inhibits and the cellular context.

Cellular Growth Inhibition and Antiproliferative Effects (non-clinical context)

Derivatives of the pyrrolopyridine scaffold have demonstrated significant antiproliferative effects across various cancer cell lines by targeting different cellular mechanisms, including key enzymes in signaling pathways and structural components of the cell.

One area of investigation is the inhibition of kinases, such as FMS kinase (CSF-1R), which is over-expressed in several cancers. A series of pyrrolo[3,2-c]pyridine derivatives were tested for their inhibitory effect against FMS kinase. Among them, compound 1r was particularly potent, with an IC₅₀ of 30 nM. nih.gov This compound also showed broad antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM. nih.gov Notably, it displayed selectivity for cancer cells over normal HS 27 fibroblasts. nih.gov

Other derivatives function as inhibitors of fibroblast growth factor receptors (FGFRs), which are crucial in tumor cell proliferation. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potent inhibitors of FGFR1, 2, and 3. rsc.org Compound 4h from this series was a potent inhibitor of FGFR1 (IC₅₀ = 7 nM) and FGFR2 (IC₅₀ = 9 nM). rsc.org In cellular assays, it effectively inhibited the proliferation of 4T1 breast cancer cells, where it also induced apoptosis and significantly hindered cell migration and invasion. rsc.org

The pyrrolopyridine structure has also been used to design inhibitors of tubulin polymerization, a validated anticancer strategy. A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives were synthesized as colchicine-binding site inhibitors. Many of these compounds showed excellent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines. rsc.org Compound 10t , which features an indolyl moiety, was the most potent, with IC₅₀ values of 0.12 µM, 0.15 µM, and 0.21 µM against HeLa, SGC-7901, and MCF-7 cells, respectively. rsc.org Further studies confirmed that compound 10t potently inhibits tubulin polymerization, disrupts microtubule dynamics, and causes G2/M phase cell cycle arrest and apoptosis. rsc.org

Additionally, synthetic nitro-pyrrolomycins , which are structurally related to the pyrrolopyridine core, have shown promise as anticancer agents. mdpi.com

Table 1: Antiproliferative Activity of Pyrrolopyridine Derivatives

Compound/Derivative Class Target/Mechanism Cell Line(s) IC₅₀ Value
Pyrrolo[3,2-c]pyridine (1r) FMS Kinase Inhibitor Ovarian, Prostate, Breast Cancer 0.15 - 1.78 µM
1H-pyrrolo[2,3-b]pyridine (4h) FGFR1/2 Inhibitor 4T1 Breast Cancer 7 nM (FGFR1), 9 nM (FGFR2)
1H-pyrrolo[3,2-c]pyridine (10t) Tubulin Polymerization Inhibitor HeLa 0.12 µM
1H-pyrrolo[3,2-c]pyridine (10t) Tubulin Polymerization Inhibitor SGC-7901 0.15 µM
1H-pyrrolo[3,2-c]pyridine (10t) Tubulin Polymerization Inhibitor MCF-7 0.21 µM

Effects on Microbial Cell Systems (Antibacterial, Antimycobacterial Activities)

The pyrrolopyridine scaffold is a fertile ground for the development of new antimicrobial agents. High-throughput screening using a double-reporter system identified a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as a novel class of highly potent antibacterial agents. google.comnih.gov The most active molecule from this screen demonstrated a minimum inhibitory concentration (MIC) of 3.35 µg/mL against E. coli. nih.gov

In the realm of antimycobacterial research, new series of pyrrolo[3,2-c]pyridine Mannich bases were synthesized and evaluated. rsc.org Several compounds showed good activity against Mycobacterium tuberculosis (Mtb) H37Rv. rsc.org Specifically, compounds 7r, 7t, and 7u exhibited good antitubercular activity with MIC values of ≥6.25 μg/mL. rsc.org The standout compound, 1-((4-chloro-2-(cyclohexylmethyl)-1H-pyrrolo[3,2-c]pyridin-3-yl)methyl)piperidine-3-carboxamide (7t) , showed excellent activity against Mtb with an MIC of <0.78 μg/mL and low cytotoxicity against the HEK-293T human cell line. rsc.org

Synthetic modifications to related pyrrole compounds have also yielded potent antibacterial agents. Nitrated pyrrolomycins, for example, have shown improved bactericidal concentration against Staphylococcus aureus and Pseudomonas aeruginosa compared to their natural counterparts. mdpi.com The intense antibacterial activity of certain pyrrole-based alkaloids is linked to specific structural features, including dihalogenation on the pyrrole ring. nih.gov

Table 2: Antimicrobial and Antimycobacterial Activity of Pyrrolopyridine Derivatives

Compound/Derivative Class Target Organism Activity (MIC)
5-oxo-4H-pyrrolo[3,2-b]pyridine derivative E. coli 3.35 µg/mL
Pyrrolo[3,2-c]pyridine Mannich base (7t) M. tuberculosis H37Rv < 0.78 µg/mL
Pyrrolo[3,2-c]pyridine Mannich bases (7r, 7u) M. tuberculosis H37Rv ≥ 6.25 µg/mL

Anti-inflammatory Mechanisms (cellular models)

The inhibition of FMS kinase by pyrrolopyridine derivatives has implications beyond cancer treatment, extending to inflammatory disorders like rheumatoid arthritis where the FMS/CSF-1 signaling pathway is implicated. nih.gov The potent FMS kinase inhibitor, pyrrolo[3,2-c]pyridine derivative 1r , was evaluated for its ability to inhibit colony-stimulating factor-1 (CSF-1)-induced growth of bone marrow-derived macrophages (BMDM). nih.gov The compound demonstrated a potent anti-inflammatory effect, inhibiting macrophage proliferation with an IC₅₀ value of 84 nM, making it a promising candidate for the development of anti-arthritic drugs. nih.gov

Antiviral Activity (cellular models)

The pyrrolopyridine scaffold and its close relatives have been identified as core structures for potent antiviral agents targeting a range of viruses.

A series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates were synthesized and found to inhibit HIV-1 replication. nih.gov The most active compound in this series, ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate (12j) , exhibited significant anti-HIV-1 activity with a half-maximal effective concentration (EC₅₀) of 1.65 µM. nih.gov A patent has also been filed for novel pyrrolopyridine derivatives that show excellent antiviral activity against both wild-type and drug-resistant strains of HIV-1. google.com

Furthermore, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been developed as inhibitors of the influenza virus. A new series of inhibitors targeting the PB2 subunit of the influenza RNA polymerase was discovered, based on a 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one skeleton. nih.gov The most potent of these, compound 12b , displayed an EC₅₀ value of 1.025 µM in an antiviral activity assay. nih.gov

Other related structures, such as pyrrolo[2,3-d]pyrimidine derivatives , have shown significant activity against gastroenteric viruses, including Rotavirus and Coxsackievirus B4. nih.gov

Table 3: Antiviral Activity of Pyrrolopyridine Derivatives

Compound/Derivative Class Target Virus Activity (EC₅₀)
Pyrrolo[3,4-c]pyridine (12j) HIV-1 1.65 µM
5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one (12b) Influenza A Virus 1.025 µM
Pyrrolopyridine derivatives HIV-1 (wild-type & resistant) Active

Investigation of Neurodegenerative Pathways (e.g., Hedgehog signaling, alpha-synuclein (B15492655) aggregation)

The Hedgehog (Hh) signaling pathway, crucial during embryonic development, has also been implicated in certain cancers and is a target of investigation. High-throughput screening identified thieno[3,2-c]quinoline-4-one as an Hh pathway inhibitor, which led to the optimization and discovery of pyrrolo[3,2-c]quinoline-4-one derivative 12b . This compound, structurally distinct from other Hh signaling inhibitors, was found to suppress stromal Gli1 mRNA expression, a key downstream target of the pathway. While this study was in the context of cancer, the modulation of the Hh pathway is of interest in neurodegenerative research. Additionally, the related furo[3,2-b]pyridine scaffold has been identified as a source of sub-micromolar modulators of the Hedgehog pathway.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Impact of Halogenation on Molecular Recognition

Structure-activity relationship studies have shown that the type and position of halogen substituents on the pyrrolopyridine or related pyrrole core can have a profound impact on biological activity. For a class of antibacterial dibromo-pyrrole spermidine (B129725) alkaloids, intense activity was found to depend on several structural characteristics, including the dihalogenation on the pyrrole heterocycle . nih.gov This suggests that the two halogen atoms are critical for molecular recognition by the biological target, likely contributing to binding affinity through halogen bonding or by influencing the electronic properties of the molecule. The synthesis of various brominated and chlorinated pyrrolomycins further underscores the role of halogenation patterns in modulating antibacterial and anticancer potency. mdpi.com

Influence of Substituents on Biological Potency and Selectivity (in vitro/cellular)

The biological activity of pyrrolopyridine derivatives is significantly influenced by the nature and position of substituents on the bicyclic core. Studies on the 1H-pyrrolo[2,3-b]pyridine scaffold have revealed that modifications at the 3 and 5 positions are critical for potency and selectivity as inhibitors of various protein kinases.

Exploration of a series of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines led to the identification of potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. nih.gov Several compounds from this series demonstrated nanomolar potency in both enzymatic and cellular assays, highlighting the importance of the substitution pattern at these positions for achieving high affinity and cellular activity. nih.gov

Similarly, research into 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of phosphodiesterase 4B (PDE4B) has shown that aryl and amide substituents on the ring system are key to developing potent and selective inhibitors. nih.gov For instance, holding a 3,4-dichlorophenyl group at one position while varying the amide substituent at another allowed for the fine-tuning of inhibitory activity, with most derivatives showing moderate to good inhibition against PDE4B. nih.gov

In the context of fibroblast growth factor receptor (FGFR) inhibitors, a trifluoromethyl substitution at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was found to be a potentially crucial factor for improving activity. nih.gov This is attributed to the formation of a hydrogen bond with G485 in the kinase domain. nih.gov Further modifications at the 3-position with various larger substituents were explored to understand interactions within the hydrophobic pocket of the receptor. nih.gov

The table below summarizes the influence of substituents on the biological activity of various 1H-pyrrolo[2,3-b]pyridine derivatives.

ScaffoldTargetSubstitution at C3Substitution at C5Key Findings
1H-pyrrolo[2,3-b]pyridineIGF-1RVariedVariedDisubstitution led to nanomolar potency in enzyme and cellular assays. nih.gov
1H-pyrrolo[2,3-b]pyridinePDE4B3,4-dichlorophenylVaried amidesModerate to good inhibition; amide substituent size affects activity. nih.gov
1H-pyrrolo[2,3-b]pyridineFGFRVariedTrifluoromethylTrifluoromethyl group at C5 may improve activity via hydrogen bonding. nih.gov

Mechanism of Action Elucidation in Cellular Assays (non-clinical focus)

The cellular mechanism of action for biologically active pyrrolopyridine derivatives has been investigated in non-clinical studies, often revealing their role in modulating key signaling pathways involved in cell proliferation and survival.

For instance, 1H-pyrrolo[2,3-b]pyridine derivatives designed as FLT3 inhibitors have been shown to induce apoptosis in acute myeloid leukemia (AML) cell lines. nih.gov One such derivative, CM5, demonstrated potent inhibition against FLT3-dependent human AML cell lines MOLM-13 and MV4-11, which both harbor the FLT3-ITD mutation. nih.gov Cellular mechanistic studies revealed that CM5 effectively induces apoptosis by arresting the cell cycle at the G0/G1 phase. nih.gov

In the case of vemurafenib, a BRAF V600E inhibitor with a pyrrolo[2,3-b]pyridine core, its analogs have been studied for their effects on melanoma cells. These compounds were found to induce apoptosis in BRAF V600E-mutated A375 cells. mdpi.com The apoptotic mechanism was confirmed by characteristic morphological changes such as the formation of apoptotic bodies, chromatin condensation, and cell rounding. mdpi.com Furthermore, these analogs were shown to inhibit matrix metalloproteinases MMP-2 and MMP-9, which are crucial enzymes for tumor invasion and metastasis, suggesting a multi-faceted mechanism of action. mdpi.com

Research on 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of the TRAF2 and NCK-interacting kinase (TNIK) has also shed light on their cellular effects. Potent TNIK inhibitors from this class were found to exhibit concentration-dependent inhibition of IL-2 secretion, indicating an immunomodulatory mechanism of action. nih.govresearchgate.net

The table below provides a summary of the elucidated cellular mechanisms of action for various 1H-pyrrolo[2,3-b]pyridine derivatives.

Compound ClassCellular Target/PathwayCell Line(s)Observed Cellular Effects
1H-pyrrolo[2,3-b]pyridine derivativesFLT3MOLM-13, MV4-11 (AML)Induction of apoptosis, cell cycle arrest at G0/G1 phase. nih.gov
Vemurafenib analogs (pyrrolo[2,3-b]pyridine core)BRAF V600E, MMP-2, MMP-9A375 (Melanoma)Induction of apoptosis, inhibition of cell migration and invasion. mdpi.com
1H-pyrrolo[2,3-b]pyridine derivativesTNIK-Inhibition of IL-2 secretion. nih.govresearchgate.net

Potential Applications in Material Science and Chemical Biology Excluding Clinical

Development as Building Blocks in Advanced Chemical Synthesis

The presence of two chemically distinct carbon-bromine bonds on the 1H-pyrrolo[3,2-b]pyridine core makes it an exceptionally useful intermediate for constructing diverse molecular architectures. These C-Br bonds serve as versatile handles for introducing a wide range of functional groups through various metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoborane and an organohalide, is a primary method for functionalizing such brominated heterocycles. nih.govmdpi.com This reaction's tolerance for numerous functional groups and relatively mild conditions makes it ideal for elaborating the 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine scaffold. nih.gov Chemists can achieve selective or exhaustive substitution at the bromine-bearing positions to synthesize a vast library of derivatives.

Precursors for Complex Heterocycles

The strategic functionalization of this compound is a powerful approach for synthesizing complex heterocyclic systems. By sequentially replacing the bromine atoms with different aryl or heteroaryl groups, researchers can construct intricate, non-symmetrical molecules. This step-wise approach allows for precise control over the final molecular structure, which is crucial for tuning the molecule's properties for specific applications.

For instance, similar brominated heterocyclic cores are routinely used as precursors in multi-step syntheses. The synthesis of 1H-pyrazolo[3,4-b]pyridines can be achieved through strategies that involve the reaction of substituted aminopyrazoles with 1,3-dicarbonyl compounds, where regioselectivity is a key consideration. mdpi.com Likewise, the 1,3-dipolar cycloaddition of cycloimmonium N-ylides represents another advanced method for building complex pyrrolo-fused heterocycles. nih.gov The dibrominated nature of this compound makes it an ideal starting point for creating diaryl-substituted derivatives, which are a common motif in functionally complex molecules. nih.gov

Table 1: Examples of Complex Heterocycles from Halogenated Precursors

Precursor TypeReaction / MethodResulting Complex Heterocycle ClassReference
Bromo-pyrrolopyridines / AzaindolesSuzuki-Miyaura CouplingAryl-substituted Pyrrolopyridines nih.gov
Halogenated Pyrazoles / PyridinesRing Tethering / CyclizationDiaryl-1H-pyrazolo[3,4-b]pyridines nih.gov
Heterocyclic Quaternary Salts1,3-Dipolar CycloadditionPyrrolo-fused Quinolines & Pyrimidines nih.gov
5-Aminopyrazole & DiketonesCondensation / CyclizationSubstituted 1H-Pyrazolo[3,4-b]pyridines mdpi.com

Scaffolds for Chemical Probe Design

The 1H-pyrrolo[3,2-b]pyridine framework, also known as 4-azaindole (B1209526), is recognized as a "privileged scaffold" in medicinal chemistry. mdpi.com This is largely due to its ability to mimic the purine (B94841) core of ATP, making its derivatives potent candidates for kinase inhibitors. The 3,5-dibromo derivative serves as a foundational scaffold for chemical probe design, allowing for systematic exploration of the structure-activity relationship (SAR) around a biological target.

Researchers can replace the bromine atoms with a variety of substituents to optimize binding affinity and selectivity. For example, studies on 7-azaindole-based inhibitors have shown that a bromo-substituent on the core can enhance inhibitory activity against certain kinases like Fyn. acs.org The development of inhibitors for targets such as tubulin, fibroblast growth factor receptors (FGFR), and LATS kinases has successfully utilized related pyrrolopyridine and pyrazolopyridine scaffolds. nih.govacs.orgnih.govrsc.org The ability to readily diversify the this compound core via cross-coupling reactions is therefore highly valuable for generating libraries of compounds to screen for new biological activities. nih.gov

Exploration in Photophysical Applications

While the specific photophysical characteristics of this compound are not extensively documented, its derivatives are a subject of interest for applications in optics and photonics. The electronic properties, and thus the photophysical behavior, of the pyrrolo[3,2-b]pyridine core can be finely tuned by attaching different functional groups at the 3- and 5-positions.

Luminescent Properties and Organic Light-Emitting Devices (OLEDs)

Derivatives of the isomeric 7-azaindole (B17877) have been demonstrated to be excellent blue emitters for Organic Light-Emitting Diodes (OLEDs). researchgate.net This suggests that the 4-azaindole core of this compound could also be incorporated into efficient light-emitting materials. By replacing the bromine atoms with suitable chromophoric groups, such as pyrene (B120774) or anthracene, it is possible to create molecules with strong luminescence and high quantum yields. nih.govrsc.org The design of such materials often involves creating a dual-core structure or adding bulky side groups to prevent intermolecular packing in the solid state, which can otherwise quench fluorescence and reduce device efficiency. nih.gov The development of doubly B/N-doped, ladder-type pyrrolo[3,2-b]pyrroles has led to materials with strong absorption and efficient emission in the orange to deep-red region of the spectrum, highlighting the core's versatility. rsc.org

Fluorescent Probes

The pyrrolopyridine scaffold is a promising platform for the design of fluorescent probes. The fluorescence of these molecules can be highly sensitive to the local environment, making them useful for sensing applications. rsc.org For example, the fluorescence of pyrrolocytosine, a fluorescent analogue of a DNA base, is quenched upon incorporation into a DNA strand, allowing it to probe nucleic acid structure and dynamics. rsc.org By functionalizing the this compound scaffold with specific recognition moieties, it is theoretically possible to create probes that "turn on" or shift their fluorescence in response to binding a target analyte. The development of pyrrolo[3,2-b]pyrrole (B15495793) derivatives with deep red emission and high fluorescence quantum yields further underscores the potential of this heterocyclic system in creating advanced fluorescent materials. rsc.org

Applications as Electronic Materials (e.g., Hole-Transporting Materials)

In the field of organic electronics, particularly in perovskite solar cells (PSCs), there is a constant search for new, efficient, and stable hole-transporting materials (HTMs). An ideal HTM should have appropriate energy levels (specifically, a HOMO level that aligns with the valence band of the perovskite), good hole mobility, and thermal stability. nih.gov

The electron-rich, planar structure of the pyrrolo[3,2-b]pyridine core makes it an attractive candidate for incorporation into HTMs. The this compound compound provides the necessary synthetic handles to attach electron-donating groups, such as triarylamines, which are characteristic of many high-performance HTMs. nih.gov For instance, HTMs based on the dithieno[3,2-b:2′,3′-d]pyrrole (DTP) core, which is structurally related, have been used to create PSCs with power conversion efficiencies exceeding 18%. nih.gov While research on pyrrolo[3,2-b]pyrrole as a central core for solar cell donors has noted limitations due to low charge mobility in some initial designs, the fundamental properties remain promising for further development. nih.gov

Table 2: Performance of Selected Heterocyclic Hole-Transporting Materials (HTMs) in Perovskite Solar Cells

HTM Core StructureKey FeatureHole Mobility (cm²/V·s)Power Conversion Efficiency (PCE)Reference
Dithieno[3,2-b:2',3'-d]pyrrole (H16)Cross-linked triarylamine donorsNot specified, but outperforms reference18.16% nih.gov
Spiro-OMeTAD (Reference)Standard benchmark HTM~2.0 x 10⁻⁴18.27% nih.gov
1,4-Dihydropyrrolo[3,2-b]pyrroleA-D-A type small molecule10⁻⁹Low nih.gov
Pyrazine-fused bis-aza nih.govheliceneHelical structureNot specifiedNot specified, but suitable HOMO level

Role in Supramolecular Chemistry and Self-Assembly

The structure of this compound, which is a derivative of 4-azaindole, suggests a significant potential for its application in supramolecular chemistry and self-assembly. This is primarily due to the presence of hydrogen bond donors and acceptors, as well as halogen atoms that can participate in halogen bonding.

The pyrrole (B145914) nitrogen (N-H) can act as a hydrogen bond donor, while the pyridine (B92270) nitrogen is a hydrogen bond acceptor. This dual functionality allows for the formation of self-complementary hydrogen-bonded dimers, a well-documented phenomenon in related azaindole structures. nih.gov For instance, the crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, an isomer of the title compound, reveals the formation of centrosymmetric dimers through N-H···N hydrogen bonds. nih.gov These dimers can further interact through other non-covalent forces, such as C-H···C contacts, to form extended two-dimensional supramolecular arrays. nih.gov It is conceivable that this compound would exhibit similar hydrogen bonding motifs, leading to predictable self-assembly in the solid state.

Furthermore, the presence of two bromine atoms on the pyrrolopyridine core introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. In the case of this compound, the bromine atoms could interact with the pyridine nitrogen of a neighboring molecule or other Lewis basic sites, providing an additional tool for controlling the self-assembly process and directing the formation of specific supramolecular architectures. The interplay between hydrogen bonding and halogen bonding could lead to the formation of complex and robust supramolecular structures.

While direct experimental data for this compound is lacking, the established principles of supramolecular chemistry and the observed behavior of analogous compounds strongly support its potential as a versatile building block in the design and construction of novel supramolecular materials.

Below is a table summarizing the types of non-covalent interactions that could be anticipated to play a role in the self-assembly of this compound, based on the analysis of related structures.

Interaction TypePotential Donor/Acceptor Sites on this compoundExpected Role in Self-Assembly
Hydrogen Bonding Pyrrole N-H (Donor), Pyridine N (Acceptor)Formation of dimers and extended chains
Halogen Bonding Bromine atoms (Donors), Pyridine N (Acceptor)Directional control of crystal packing
π-π Stacking Aromatic pyrrolopyridine coreStabilization of layered structures
C-H···π Interactions C-H bonds and the aromatic systemFurther stabilization of the supramolecular assembly

Future Research Directions for 3,5 Dibromo 1h Pyrrolo 3,2 B Pyridine

Novel Synthetic Methodologies and Sustainable Synthesis

Currently, detailed synthetic routes specifically for 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine are not extensively documented in peer-reviewed literature. Research into this area could focus on developing efficient, high-yield, and scalable synthesis protocols. Future investigations should prioritize "green chemistry" principles, such as minimizing hazardous reagents and solvents, reducing reaction steps, and improving atom economy. Exploring novel catalytic systems, including transition-metal catalysis or biocatalysis, could lead to more sustainable and cost-effective production methods.

Advanced Functionalization and Derivatization Strategies

The two bromine atoms on the this compound scaffold are prime handles for a variety of chemical modifications. Future research should systematically explore the selective functionalization of the C3 and C5 positions. This could involve a range of modern cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, to introduce diverse aryl, heteroaryl, and alkyl groups. Additionally, exploring nucleophilic aromatic substitution reactions could provide pathways to a host of new derivatives. The development of a chemical toolbox for the selective and sequential derivatization of this scaffold will be crucial for generating compound libraries for biological screening.

In-depth Mechanistic Studies of Molecular and Cellular Interactions

Given the limited biological data on this compound, a critical area of future research will be to elucidate its interactions with biological systems. Initial studies should involve broad-spectrum screening against various cellular targets to identify potential biological activities. For any identified activities, subsequent in-depth mechanistic studies will be paramount. This could involve identifying protein targets, elucidating signaling pathways affected, and understanding the structure-activity relationships of its derivatives. Techniques such as thermal shift assays, affinity chromatography, and photoaffinity labeling could be employed to identify direct binding partners.

Development of New Materials and Chemical Biology Tools

The rigid, planar structure and the presence of modifiable bromine atoms make this compound an interesting candidate for materials science applications. Future research could explore its potential as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a component of novel polymers with unique electronic or photophysical properties. Furthermore, its scaffold could be functionalized with fluorescent tags or reactive probes to develop new chemical biology tools for studying biological processes.

Computational Design and High-Throughput Screening in Research Settings

Computational approaches will be invaluable in guiding the future exploration of this compound. Molecular modeling and docking studies can predict potential biological targets and guide the rational design of derivatives with enhanced affinity and selectivity. researchgate.netimist.ma As libraries of derivatives become available through advanced functionalization strategies, high-throughput screening (HTS) will be essential for rapidly assessing their biological activities against a wide range of targets. The integration of computational design and HTS will accelerate the discovery of novel applications for this underexplored chemical entity. The broader class of pyrrolopyridine derivatives has shown promise as inhibitors of various kinases and other enzymes, suggesting that derivatives of this compound could also hold potential in this area. nih.govnih.gov

Q & A

Q. How do solvent polarity and temperature affect the crystallization of 3,5-dibromo-pyrrolopyridine derivatives?

  • Methodology :
  • Solvent screening : Use ethyl acetate/heptane (8:2) for high-melting-point solids (e.g., compound 20a) vs. DCM/MeOH gradients for polar derivatives (e.g., compound 8a) .
  • Thermodynamic vs. kinetic control : Slow cooling from reflux in ethanol yields larger crystals for X-ray analysis .

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dibromo-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
3,5-dibromo-1H-pyrrolo[3,2-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.